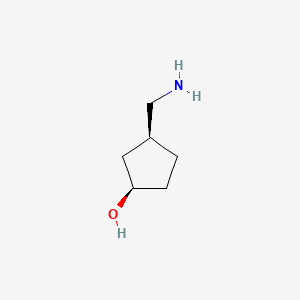

(1R,3S)-3-Aminomethyl-cyclopentanol

Description

Properties

IUPAC Name |

(1R,3S)-3-(aminomethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBNZASXRSXFRW-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289478 | |

| Record name | (1R,3S)-3-(Aminomethyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110772-09-2 | |

| Record name | (1R,3S)-3-(Aminomethyl)cyclopentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1110772-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3S)-3-(Aminomethyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (1R,3S)-3-Aminomethyl-cyclopentanol: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: (1R,3S)-3-Aminomethyl-cyclopentanol is a chiral, bifunctional organic compound of significant interest to the pharmaceutical industry. Its rigid cyclopentane core, combined with the precise stereochemical orientation of a primary aminomethyl group and a secondary hydroxyl group, makes it an invaluable building block for the asymmetric synthesis of complex molecules. This guide provides an in-depth analysis of its chemical and physical properties, discusses logical synthetic strategies for its preparation, and explores its critical role as a structural scaffold, particularly in the development of carbocyclic nucleoside analogues for antiviral therapies.

Introduction: A Key Chiral Building Block

In the field of medicinal chemistry, the three-dimensional arrangement of atoms is paramount to biological activity. Chiral scaffolds that present functional groups in specific spatial orientations are the cornerstone of rational drug design. This compound, CAS No. 1110772-09-2, is a prime example of such a scaffold.[1] Its structure features a five-membered carbocyclic ring which imparts conformational rigidity, a feature often sought in drug candidates to reduce entropic penalties upon binding to a biological target.

The cis relationship between the hydroxyl group at C1 and the aminomethyl group at C3, along with the specific (1R, 3S) absolute stereochemistry, defines its utility. This precise arrangement allows it to serve as a mimic of the ribose sugar found in natural nucleosides, leading to the synthesis of carbocyclic nucleoside analogues with enhanced metabolic stability and potent biological activity.[2][3]

Core Physicochemical and Structural Properties

The molecular structure of this compound dictates its physical and chemical behavior. It is a bifunctional molecule containing both a primary amine and a secondary alcohol, enabling a wide range of subsequent chemical modifications.

dot graph "molecule_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} dend

A summary of its key computed and predicted properties is presented below.

| Property | Value | Source |

| CAS Number | 1110772-09-2 | [1] |

| Molecular Formula | C₆H₁₃NO | [4] |

| Molecular Weight | 115.17 g/mol | [4] |

| IUPAC Name | (1R,3S)-3-(aminomethyl)cyclopentan-1-ol | [1] |

| Density (Predicted) | 1.042 ± 0.06 g/cm³ | [1] |

| Boiling Point (Predicted) | 205.6 ± 13.0 °C | [1] |

| pKa (Predicted) | 15.17 ± 0.40 (hydroxyl proton) | [1] |

| XLogP3-AA | -0.2 | [1] |

| Topological Polar Surface Area | 46.3 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure compounds like this compound is a significant challenge where stereocontrol is the central objective. While this compound is typically supplied as a synthetic intermediate, understanding its preparation provides insight into the production of related chiral molecules.[5][6][7] Methodologies often draw from strategies developed for the closely related (1R,3S)-3-aminocyclopentanol, an important intermediate for the HIV integrase inhibitor Bictegravir.[8]

The core principle involves establishing the two chiral centers on the cyclopentane ring with high fidelity. Common strategies include:

-

Asymmetric Cycloaddition: A powerful method involves a hetero-Diels-Alder reaction between cyclopentadiene and a chiral dienophile.[8][9] This reaction can construct the carbocyclic core and set the required stereochemistry in a single step. The choice of chiral auxiliary on the dienophile is critical for inducing high diastereoselectivity.

-

Chiral Resolution: Racemic mixtures of intermediates can be separated using chiral resolving agents (e.g., chiral acids) or through enzymatic resolution, where an enzyme selectively reacts with one enantiomer.[8][9]

-

Chiral Pool Synthesis: Starting from an already chiral molecule (a "chiral pool" starting material), a series of stereocontrolled reactions are performed to build the target molecule.

dot digraph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [color="#5F6368"];

} dend

Exemplary Protocol: Asymmetric Cycloaddition

This protocol describes the conceptual steps for the key cycloaddition, which is foundational to establishing the correct stereochemistry.

-

Preparation of the Dienophile: A chiral N-acyl hydroxylamine compound is prepared, often from an inexpensive chiral source like a hydroxy acid ester. This compound serves as the chiral inducer.[8][10]

-

Cycloaddition Reaction: The chiral N-acyl hydroxylamine is reacted with cyclopentadiene in the presence of an oxidant (e.g., a periodate). The reaction is conducted at controlled temperatures (e.g., 20-30°C) to maximize stereoselectivity.[9]

-

Causality: The chiral group on the hydroxylamine sterically hinders one face of the dienophile, forcing the cyclopentadiene to approach from the less hindered face. This controlled approach dictates the stereochemistry of the newly formed chiral centers in the bicyclic product.

-

-

Intermediate Isolation: The resulting bicyclic intermediate is isolated and purified. At this stage, the relative and absolute stereochemistry of the two key centers is fixed.

-

Downstream Processing: Subsequent steps involve the reduction of the double bond, reductive opening of the N-O bond within the bicyclic system, and conversion of the resulting functional groups to the target amine and alcohol.[8][9] This multi-step process validates the initial stereochemical investment by carrying it through to the final product.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the primary amine and the secondary alcohol.

-

The Aminomethyl Group: This primary amine is a potent nucleophile and a Brønsted-Lowry base. It readily participates in standard amine chemistries such as:

-

Acylation: Formation of amides with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents).

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Protection: The amine is often protected during synthesis using groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to prevent unwanted side reactions.

-

-

The Hydroxyl Group: The secondary alcohol is a weaker nucleophile than the amine but is crucial for forming ether or ester linkages.

-

Esterification: Reaction with carboxylic acids or their derivatives.

-

Etherification: Formation of ethers, for example, via Williamson ether synthesis.

-

Oxidation: Can be oxidized to the corresponding ketone under appropriate conditions.

-

Protection: Can be protected with silyl ethers (e.g., TBDMS, TIPS) or other standard alcohol protecting groups.

-

The ability to selectively protect one group while reacting the other is fundamental to its use as a building block in multi-step syntheses.

dot digraph "reactivity_diagram" { graph [overlap=false, splines=true]; node [shape=box, style="rounded,filled", fontname=Helvetica, fontcolor="#202124"]; edge [color="#5F6368"];

} dend

Applications in Drug Discovery: The Carbocyclic Nucleoside Analogue

The primary application for this chiral scaffold is in the synthesis of carbocyclic nucleoside analogues. Natural nucleosides consist of a nucleobase attached to a ribose or deoxyribose sugar.[11] These molecules are fundamental to life but can be rapidly cleaved in vivo by phosphorylase enzymes at the glycosidic bond, limiting their therapeutic efficacy.

By replacing the oxygen atom in the furanose ring with a methylene (-CH₂) group, a carbocyclic nucleoside is formed.[2] This substitution creates a molecule that is structurally similar to the natural nucleoside but is completely resistant to enzymatic cleavage, significantly enhancing its metabolic stability and bioavailability. The antiviral potency of these analogues is highly dependent on the stereochemistry of the carbocyclic ring, as the activating enzymes (kinases) and target viral polymerases are exquisitely sensitive to the spatial arrangement of the hydroxyl and base-mimicking moieties.[3][12]

This compound provides the ideal carbocyclic core. The hydroxyl group at C1 mimics the 5'-hydroxyl of a natural ribose sugar, while the aminomethyl group at C3 serves as a handle to attach a modified nucleobase.

dot digraph "nucleoside_analogue" { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} dend

Predictive Spectroscopic Analysis

While experimental spectra require laboratory acquisition, the structure of this compound allows for a confident prediction of its key spectroscopic features, which is essential for its characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be complex due to the low symmetry of the molecule.

-

CH-OH Proton: A multiplet expected around δ 3.8-4.2 ppm.

-

CH-CH₂N Proton: A multiplet expected around δ 1.8-2.2 ppm.

-

CH₂-N Protons: A multiplet around δ 2.5-2.9 ppm.

-

Cyclopentane Ring Protons: A series of complex, overlapping multiplets between δ 1.2-2.0 ppm. The diastereotopic nature of the methylene protons would lead to distinct signals.

-

-OH and -NH₂ Protons: Broad singlets, exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The spectrum should display 6 distinct signals for the 6 carbon atoms.

-

C-OH: Expected around δ 70-75 ppm.

-

C-CH₂N: Expected around δ 40-45 ppm.

-

CH₂-N: Expected around δ 45-50 ppm.

-

Ring CH₂ Carbons: Signals expected in the δ 20-40 ppm range.

-

-

Mass Spectrometry (MS): In Electrospray Ionization (ESI+) mode, the molecule would readily protonate to give a molecular ion [M+H]⁺ at m/z 116.1.

Conclusion

This compound is more than a simple chemical intermediate; it is a carefully designed chiral scaffold that provides a robust and stereochemically defined platform for the construction of advanced pharmaceutical agents. Its value lies in the precise spatial relationship of its functional groups, its inherent conformational rigidity, and its ability to serve as a metabolically stable mimic of natural biological structures. For researchers in drug discovery, particularly in the antiviral field, this building block represents a key component in the rational design of next-generation therapeutics.

References

-

PubChem. (1S,3R)-3-(aminomethyl)cyclopentan-1-ol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (1R,3S)-3-(aminomethyl)cyclopentan-1-ol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (1R,3S)-3-Aminocyclopentanol. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2020). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof (CN111517855A).

- Google Patents. (2021). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride (CN112574046A).

-

ResearchGate. (2015). A stereo-divergent route to aminocyclopentitol derivatives. Available at: [Link]

-

European Patent Office. (2019). PREPARATION METHOD FOR (1R,3S)-3-AMINO-1-CYCLOPENTANOL AND SALTS THEREOF (EP 3845518 A1). Available at: [Link]

-

MDPI. (2018). An Improved Stereoselective Synthesis of (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol. Available at: [Link]

-

PMC. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. cis-(1R,3S)-3-(methylaminomethyl)cyclopentan-1-ol. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. (2000). Enantioselectivity of the antiviral effects of nucleoside analogues. National Center for Biotechnology Information. Available at: [Link]

-

PubMed Central. (2021). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid... National Center for Biotechnology Information. Available at: [Link]

-

PubMed Central. (2021). Nucleosides and emerging viruses: A new story. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. (2003). Acyclic, achiral enamide nucleoside analogues. The importance of the C=C bond in the analogue for its ability to mimic natural nucleosides. National Center for Biotechnology Information. Available at: [Link]

-

Taylor & Francis Online. (2005). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Available at: [Link]

-

PubMed Central. (2020). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health. (2016). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Available at: [Link]

-

Nanyang Technological University. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Available at: [Link]

-

Scilit. (1998). 9β,19-Cyclosterol Analysis by 1 H and 13 C NMR, Crystallographic Observations, and Molecular Mechanics Calculations. Available at: [Link]

-

Royal Society of Chemistry. (1995). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues... Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselectivity of the antiviral effects of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (1S,3R)-3-(aminomethyl)cyclopentan-1-ol | C6H13NO | CID 42614403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 9. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Chiral Scaffold of Pharmaceutical Importance

An In-depth Technical Guide to (1R,3S)-3-Aminomethyl-cyclopentanol

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral cyclopentane derivative of significant interest in pharmaceutical synthesis. This document delves into its fundamental chemical and physical properties, established and potential synthetic routes, and its critical role as a building block in the development of therapeutic agents. Particular emphasis is placed on the practical aspects of its synthesis, including discussions on chiral control and scalable production strategies, drawing parallels with structurally related and commercially significant intermediates. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a blend of theoretical grounding and actionable insights.

This compound is a bifunctional organic molecule featuring a cyclopentane ring substituted with a hydroxyl group and an aminomethyl group at specific stereocenters. The precise spatial arrangement of these functional groups makes it a valuable chiral building block for creating complex molecular architectures. While direct literature on the specific applications of this compound is emerging, the high value of the structurally analogous compound, (1R,3S)-3-aminocyclopentanol, underscores its significance. (1R,3S)-3-aminocyclopentanol is a key intermediate in the synthesis of Bictegravir, a potent integrase strand transfer inhibitor used in the treatment of HIV.[1][2] This established precedent highlights the potential of the aminomethyl variant as a crucial component for novel therapeutics, particularly in antiviral and other medicinal chemistry domains.

The core value of this scaffold lies in the fixed, cis-relationship between the C1 hydroxyl and the C3 aminomethyl group, providing a rigid framework that can be strategically employed to interact with biological targets. This guide will explore the technical details necessary to harness the potential of this important synthetic intermediate.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. Key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1110772-09-2 | [3][4] |

| Molecular Formula | C₆H₁₃NO | [3][5] |

| Molecular Weight | 115.17 g/mol | [3][5] |

| IUPAC Name | (1R,3S)-3-(aminomethyl)cyclopentan-1-ol | [3] |

| InChI Key | NUBNZASXRSXFRW-NTSWFWBYSA-N | [3] |

| Canonical SMILES | C1CO | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [6] |

| Solubility | Soluble in water and alcohols | [6] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

Characterization of this compound typically involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the carbon skeleton and the relative stereochemistry of the substituents. Mass spectrometry provides the molecular weight and fragmentation pattern, while Infrared (IR) spectroscopy confirms the presence of the hydroxyl (O-H) and amine (N-H) functional groups.

Synthesis and Manufacturing Strategies

The synthesis of enantiomerically pure cyclopentane derivatives like this compound presents significant challenges, primarily centered on the establishment of the two chiral centers. Common strategies include chiral resolution of a racemic mixture or asymmetric synthesis from a prochiral starting material or a chiral pool precursor.

Chiral Resolution Routes

Chiral resolution is a classical approach where a racemic mixture of the target compound or a precursor is separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid. However, this method is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer.[1] Enzymatic resolution offers an alternative with potentially higher selectivity and milder reaction conditions.[1]

Asymmetric Synthesis: The Vince Lactam Approach

A more elegant and efficient strategy is asymmetric synthesis, which creates the desired stereoisomer directly. A highly successful precursor for related structures is 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[7] This strained bicyclic lactam is a versatile starting material for a variety of carbocyclic nucleoside analogues and other cyclopentane-based structures.[7][8]

Conceptual Experimental Protocol: Synthesis via a Chiral Precursor

The following protocol outlines a conceptual synthesis based on methodologies reported for structurally similar compounds, such as those derived from Vince Lactam or through hetero-Diels-Alder reactions.[2]

-

Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between cyclopentadiene and a suitable dienophile (e.g., an N-acyl nitroso compound) can establish the bicyclic framework with the requisite stereochemistry.

-

N-O Bond Reduction: The nitrogen-oxygen bond in the resulting cycloadduct is selectively reduced. Reagents like zinc powder in acetic acid are effective for this transformation.[2]

-

Chiral Separation (if necessary): If the initial cycloaddition is not enantioselective, a lipase-catalyzed acylation can be employed to selectively acetylate one enantiomer, allowing for separation.[2]

-

Double Bond Reduction: The double bond within the cyclopentene ring is reduced via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst.[2]

-

Functional Group Interconversion: The existing nitrogen functionality would then be converted to the aminomethyl group. This could involve, for example, reduction of a nitrile or amide precursor.

-

Deprotection and Salt Formation: Finally, any protecting groups are removed. The final product can be isolated as the free base or converted to a stable salt, such as the hydrochloride, by treatment with HCl in a suitable solvent like isopropanol.[2][9]

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Applications in Drug Discovery

As a chiral intermediate, this compound serves as a valuable starting point for the synthesis of more complex active pharmaceutical ingredients (APIs).[10] Its utility stems from the defined stereochemistry and the presence of two orthogonal functional groups—a primary amine and a secondary alcohol—which can be selectively modified.

The primary amine can be functionalized through various reactions such as acylation, alkylation, or sulfonylation to build out molecular complexity. The hydroxyl group can be used as a handle for forming esters, ethers, or can be oxidized to a ketone if desired. This dual functionality allows for the construction of diverse libraries of compounds for screening in drug discovery programs. The cyclopentane core provides a semi-rigid scaffold that can effectively position these appended functional groups to interact with protein binding pockets.

Caption: Functionalization pathways for this compound in API synthesis.

Safety, Handling, and Storage

Working with any chemical intermediate requires adherence to strict safety protocols. While specific toxicological data for this compound is not extensively detailed, information from safety data sheets (SDS) for it and related compounds provides essential guidance.[11][12]

-

General Hazards: The material may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin.[11][12] Harmful if inhaled, ingested, or absorbed through the skin.[11][12]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses or a face shield, and a lab coat.[13] Operations should be conducted in a well-ventilated area or a chemical fume hood.[13]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11][12]

-

Skin Contact: Wash skin immediately with soap and copious amounts of water.[11][12]

-

Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting.[11][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11][12]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is a chiral building block with considerable potential for the pharmaceutical industry. Its defined stereochemistry and versatile functional groups make it an attractive starting material for the synthesis of novel therapeutic agents. While challenges in its stereoselective synthesis exist, strategies adapted from the production of similar high-value intermediates provide a clear path forward for its efficient and scalable production. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the importance of scaffolds like this compound is set to increase, making it a key compound for researchers and developers in medicinal chemistry.

References

- Porton Fine Chemicals Ltd. (2020). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. Google Patents.

-

ChemBK. (2024). Cyclopentanol, 3-aMino-, (1R,3S)-. Retrieved from [https://www.chembk.com/en/chem/((1R,3S)-3-Aminocyclopentanol]([Link]

- Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2021). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21308749, (1R,3S)-3-Aminocyclopentanol. Retrieved from [Link]

-

PharmaCompass. (n.d.). (1R,3S)-3-AMINOCYCLOPENTANOL(Hydrochloride form). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56845289, (1r,3s)-3-Aminocyclopentanol hydrochloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanol. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42614403, (1S,3R)-3-(aminomethyl)cyclopentan-1-ol. Retrieved from [Link]

-

Forró, E., & Fülöp, F. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. Retrieved from [Link]

-

Forró, E., & Fülöp, F. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12213491, (1R,3S)-3-Aminocyclohexanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42614397, (1R,3S)-3-(aminomethyl)cyclopentan-1-ol. Retrieved from [Link]

Sources

- 1. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 3. (1R,3S)-3-(aminomethyl)cyclopentan-1-ol | C6H13NO | CID 42614397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1110772-09-2 [m.chemicalbook.com]

- 5. (1S,3R)-3-(aminomethyl)cyclopentan-1-ol | C6H13NO | CID 42614403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (1r,3s)-3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 56845289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. angenechemical.com [angenechemical.com]

- 14. carlroth.com [carlroth.com]

(1R,3S)-3-Aminomethyl-cyclopentanol molecular structure

An In-Depth Technical Guide to (1R,3S)-3-Aminocyclopentanol: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of (1R,3S)-3-aminocyclopentanol, a pivotal chiral intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core structural features, stereoselective synthesis strategies, and its critical application as a building block for advanced therapeutics. We will explore the causality behind synthetic choices and provide a framework for its analytical characterization, ensuring a thorough understanding of this essential compound.

Introduction to (1R,3S)-3-Aminocyclopentanol

(1R,3S)-3-Aminocyclopentanol is a chiral organic compound featuring a cyclopentane ring substituted with an amino group and a hydroxyl group at specific stereocenters.[1][2] Its precise three-dimensional arrangement is crucial for its function in asymmetric synthesis. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1R,3S)-3-aminocyclopentan-1-ol.[2][3]

This molecule has garnered significant attention in the pharmaceutical industry primarily for its role as a key intermediate in the synthesis of the HIV integrase inhibitor, Bictegravir.[4][5] The specific stereochemistry of (1R,3S)-3-aminocyclopentanol is fundamental to the biological activity of the final active pharmaceutical ingredient (API).

Molecular Structure and Physicochemical Properties

The defining feature of (1R,3S)-3-aminocyclopentanol is its cyclopentyl backbone with two functional groups, an alcohol and an amine, in a cis configuration relative to each other. The absolute stereochemistry is designated as (1R) for the carbon bearing the hydroxyl group and (3S) for the carbon bearing the amino group.

Molecular Structure Diagram

Caption: 2D representation of (1R,3S)-3-Aminocyclopentanol with stereocenters.

The physical and chemical properties of this molecule are summarized in the table below. These characteristics are essential for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [1][2][3] |

| Molecular Weight | 101.15 g/mol | [1][2][3] |

| CAS Number | 1110772-05-8 | [2][6] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 179 °C | [1] |

| Density | 1.084 g/cm³ | [1] |

| Flash Point | 62 °C | [1] |

| Solubility | Soluble in water, alcohols, and ether solvents | [1] |

| Storage Condition | 2-8°C, protect from light | [1] |

Stereoselective Synthesis: A Strategic Imperative

The synthesis of enantiomerically pure (1R,3S)-3-aminocyclopentanol is a significant challenge due to its two chiral centers. The primary synthetic strategies fall into two categories: chiral resolution and asymmetric synthesis.

Chiral Resolution Methods

Early approaches to obtaining this molecule involved the synthesis of a racemic mixture of cis-3-aminocyclopentanol, followed by separation of the desired enantiomer. This is typically achieved through:

-

Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer.

-

Chemical Resolution: Forming diastereomeric salts with a chiral acid, which can then be separated by crystallization.[4][7]

The fundamental drawback of these methods is the theoretical maximum yield of 50%, with practical yields often falling between 30-45%.[4][7] This results in significant waste of raw materials, making it economically challenging for large-scale industrial production.[4][7]

Asymmetric Synthesis: A Modern Approach

To overcome the yield limitations of resolution, asymmetric synthesis routes have been developed. These methods aim to create the desired stereocenters with high selectivity from the outset. A notable strategy involves an asymmetric cycloaddition reaction.[4][7]

One patented method utilizes a chiral N-acyl hydroxylamine compound to induce chirality during a cycloaddition reaction with cyclopentadiene.[4] This approach constructs both chiral centers of the target product in a controlled manner. The advantages of this method are significant:

-

High Atom Economy: Minimizes waste by incorporating most of the starting material into the final product.

-

Excellent Stereoselectivity: Produces the product with high optical purity.

-

Cost-Effectiveness: Employs readily available and inexpensive raw materials, making it suitable for industrial-scale synthesis.[7]

Analytical Characterization Protocol

To ensure the identity, purity, and stereochemical integrity of (1R,3S)-3-aminocyclopentanol, a robust analytical protocol is required.

Step-by-Step Characterization Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: Confirm the molecular structure and connectivity.

-

Protocol: Dissolve a sample (5-10 mg) in a suitable deuterated solvent (e.g., D₂O). Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Data (in D₂O, 400MHz): δ ppm 4.28-4.32 (m, 1H), 3.61-3.67 (m, 1H), 2.13-2.21 (m, 1H), 2.02-2.11 (m, 1H), 1.70-1.86 (m, 3H), 1.60-1.66 (m, 1H). T[7]he specific splitting patterns and chemical shifts confirm the cis-relationship of the substituents and the overall cyclopentyl structure.

-

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

Objective: Determine the enantiomeric purity (e.g., enantiomeric excess).

-

Protocol: Utilize a chiral stationary phase column (e.g., polysaccharide-based). Develop a mobile phase (typically a mixture of hexane and an alcohol like isopropanol) that resolves the (1R,3S) and (1S,3R) enantiomers.

-

Validation: The method must demonstrate baseline separation of the two enantiomers. The area under each peak is used to calculate the enantiomeric excess, which should be >99% for pharmaceutical-grade material.

-

-

Mass Spectrometry (MS):

-

Objective: Confirm the molecular weight.

-

Protocol: Employ an ionization technique such as Electrospray Ionization (ESI).

-

Validation: The resulting spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 102.10, consistent with the exact mass of 101.15 g/mol .

-

[3]### 5. Critical Role in Drug Development: The Bictegravir Case

(1R,3S)-3-Aminocyclopentanol is not just a chemical curiosity; it is a crucial building block for the antiretroviral drug Bictegravir. B[5]ictegravir is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. T[4]he specific stereochemistry of the aminocyclopentanol fragment is essential for the correct orientation of the molecule within the active site of the HIV integrase enzyme, thereby ensuring its therapeutic efficacy.

Relationship to Bictegravir

Caption: Role of (1R,3S)-3-aminocyclopentanol as a key intermediate for Bictegravir.

Safety, Handling, and Storage

Under standard laboratory conditions, (1R,3S)-3-aminocyclopentanol is considered a relatively safe compound. H[1]owever, due to its amine functionality and potential for irritation, proper laboratory practices are essential.

-

Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place between 2-8°C, protected from light. A[1]void contact with strong oxidizing agents and acids.

(1R,3S)-3-Aminocyclopentanol is a molecule of significant strategic importance in pharmaceutical synthesis. Its well-defined stereochemistry is the cornerstone of its utility, particularly in the construction of complex APIs like Bictegravir. While classical resolution methods are viable, modern asymmetric synthesis strategies offer superior efficiency, atom economy, and scalability. A thorough understanding of its structure, properties, and synthesis is therefore indispensable for scientists and researchers in the field of drug discovery and development.

References

-

PharmaCompass.com. (1R,3S)-3-AMINOCYCLOPENTANOL(Hydrochloride form) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

ChemBK. Cyclopentanol, 3-aMino-, (1R,3S)-. [Link]

-

PubChem. (1r,3s)-3-Aminocyclopentanol hydrochloride. [Link]

- Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

-

PubChem. (1R,3S)-3-Aminocyclopentanol. [Link]

-

PubChem. (1S,3R)-3-(aminomethyl)cyclopentan-1-ol. [Link]

- Google Patents. Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

- Google Patents. Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof.

Sources

- 1. chembk.com [chembk.com]

- 2. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,3S)-3-AMINOCYCLOPENTANOL(Hydrochloride form) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 5. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 6. caymanchem.com [caymanchem.com]

- 7. EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof - Google Patents [patents.google.com]

Spectroscopic Characterization of (1R,3S)-3-Aminomethyl-cyclopentanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of (1R,3S)-3-Aminomethyl-cyclopentanol, a key chiral building block in contemporary drug discovery and development. The unique stereochemistry of this molecule imparts specific conformational constraints that are crucial for its biological activity, making unambiguous structural confirmation and purity assessment paramount. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical insights into the analytical methodologies required for its characterization.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule featuring a cyclopentane scaffold, a primary amine, and a hydroxyl group. Its defined stereochemistry at the 1st and 3rd positions is a critical determinant of its utility as a synthetic intermediate. The spatial arrangement of its functional groups allows for the construction of complex molecular architectures with precise three-dimensional orientations, a vital aspect in the design of targeted therapeutics.

Accurate spectroscopic analysis is not merely a quality control checkpoint; it is a fundamental component of the research and development process. It provides indisputable evidence of chemical identity, stereochemical integrity, and purity, which are regulatory prerequisites for any compound intended for pharmaceutical use.

Molecular Structure and Key Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

| Property | Value | Source |

| IUPAC Name | (1R,3S)-3-(aminomethyl)cyclopentan-1-ol | [1] |

| CAS Number | 1110772-09-2 | [1][2] |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| Canonical SMILES | C1CO | [2] |

A Note on Structural Analogs: It is critical to distinguish this compound from its close structural analog, (1R,3S)-3-Aminocyclopentanol (CAS 1110772-05-8). The latter lacks the methylene bridge between the cyclopentane ring and the amino group. This seemingly minor difference results in distinct spectroscopic signatures and physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. While experimental spectra for this compound are not widely published, we can rely on highly accurate predictive models to understand its expected NMR characteristics.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be complex due to the molecule's asymmetry and the potential for overlapping signals. The following table outlines the expected chemical shifts and multiplicities for the protons in this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H1 (CH-OH) | ~3.8 - 4.2 | Multiplet | Deshielded by the adjacent electronegative oxygen atom. | |

| H3 (CH-CH₂NH₂) | ~1.8 - 2.2 | Multiplet | Methine proton adjacent to the aminomethyl group. | |

| -CH₂-NH₂ | ~2.6 - 3.0 | Multiplet | Protons on the carbon adjacent to the nitrogen atom. | |

| Cyclopentane Ring Protons | ~1.2 - 2.0 | Multiplets | Diastereotopic protons of the cyclopentane ring, leading to complex splitting patterns. | |

| -OH, -NH₂ | Broad, variable | Singlet (broad) | Protons attached to heteroatoms; their signals are often broad and their chemical shifts are concentration and solvent dependent. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, six distinct signals are expected.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C1 (CH-OH) | ~70 - 75 | Carbon bearing the hydroxyl group, significantly deshielded. |

| C3 (CH-CH₂NH₂) | ~40 - 45 | Methine carbon at the point of substitution for the aminomethyl group. |

| -CH₂-NH₂ | ~45 - 50 | Carbon of the aminomethyl group, influenced by the nitrogen atom. |

| C2, C5 | ~35 - 42 | Methylene carbons adjacent to the substituted carbons. |

| C4 | ~20 - 25 | Methylene carbon furthest from the functional groups. |

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra suitable for structural confirmation.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions corresponding to its O-H, N-H, and C-H bonds.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3200 - 3600 | O-H (alcohol), N-H (amine) | Stretching | Broad |

| 2850 - 3000 | C-H (alkane) | Stretching | Strong, sharp |

| 1590 - 1650 | N-H (amine) | Bending (scissoring) | Medium |

| 1000 - 1260 | C-O (alcohol) | Stretching | Strong |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of liquid or solid samples.

Caption: Step-by-step protocol for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Expected Fragmentation Patterns

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed in the positive ion mode would be the protonated molecule [M+H]⁺ at m/z 116.1.

Under higher energy conditions, such as Electron Ionization (EI), fragmentation is expected. Key fragmentation pathways would likely involve:

-

Loss of water (-18 Da): From the hydroxyl group, leading to a fragment at m/z 98.

-

Loss of ammonia (-17 Da): From the amino group, resulting in a fragment at m/z 99.

-

Cleavage of the aminomethyl group (-30 Da): Loss of CH₂NH₂, giving a fragment at m/z 85.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing the purity and identity of a sample.

Caption: A generalized workflow for sample analysis by LC-MS.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. While experimental data is not always publicly available, predictive models and a fundamental understanding of spectroscopic principles provide a robust framework for its analysis. NMR spectroscopy confirms the carbon-hydrogen framework and stereochemistry, IR spectroscopy identifies key functional groups, and mass spectrometry verifies the molecular weight and provides structural clues through fragmentation. The protocols and expected data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis, purification, and application of this important chiral building block.

References

-

PubChem. (1R,3S)-3-(aminomethyl)cyclopentan-1-ol. [Link]

-

PubChem. (1R,3S)-3-Aminocyclopentanol. [Link]

-

PubChem. (1R,3S)-3-(aminomethyl)cyclopentan-1-ol. [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of (1R,3S)-3-Aminomethyl-cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of the chiral molecule (1R,3S)-3-Aminomethyl-cyclopentanol. As a key building block in medicinal chemistry, understanding its structural features is paramount for its application in drug development. This document delves into the theoretical underpinnings of ¹³C NMR spectroscopy, offers a detailed, peak-by-peak interpretation of the predicted spectrum, and provides a robust experimental protocol for acquiring high-quality spectral data. The influence of stereochemistry and pH on the chemical shifts is also discussed, providing researchers with the necessary insights for accurate spectral interpretation and quality control.

Introduction: The Significance of Stereochemical Analysis by ¹³C NMR

In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. This compound is a chiral bifunctional molecule that serves as a versatile scaffold in the synthesis of a wide array of pharmaceutical compounds. Its rigid cyclopentane core, coupled with the defined stereochemical relationship between the hydroxyl and aminomethyl substituents, imparts specific conformational constraints that can significantly influence its binding affinity and efficacy with biological targets.

¹³C NMR spectroscopy is an exceptionally powerful and non-destructive analytical technique for elucidating the carbon framework of organic molecules.[1] Unlike ¹H NMR, the larger chemical shift dispersion in ¹³C NMR (typically 0-220 ppm) often results in a spectrum where each unique carbon atom is represented by a distinct, well-resolved signal, minimizing peak overlap even in complex structures.[2] This characteristic makes it an invaluable tool for confirming molecular structure, assessing purity, and, crucially, for differentiating between stereoisomers.

This guide will provide a detailed exploration of the ¹³C NMR spectrum of this compound, offering a foundational understanding for researchers working with this and structurally related compounds.

Theoretical Framework: Unraveling the ¹³C NMR Spectrum

The ¹³C nucleus, like a proton, possesses a nuclear spin of ½, making it NMR active.[3] However, the low natural abundance of the ¹³C isotope (approximately 1.1%) means that the probability of finding two adjacent ¹³C atoms in the same molecule is very low.[4] Consequently, ¹³C-¹³C spin-spin coupling is generally not observed in standard spectra, leading to a simplified spectrum where each carbon signal typically appears as a singlet.[4]

Several key factors influence the chemical shift of a carbon atom:

-

Hybridization: The hybridization state of a carbon atom significantly affects its chemical shift, with sp² and sp hybridized carbons generally appearing downfield (at higher ppm values) from sp³ hybridized carbons.[5]

-

Inductive Effects: Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from adjacent carbon atoms, causing them to be "deshielded" and to resonate at a higher chemical shift.[1][2] This effect diminishes with distance.

-

Stereochemistry: The spatial arrangement of atoms and functional groups can lead to subtle but measurable differences in chemical shifts. For instance, in cyclic systems, substituents in a cis or trans relationship will experience different magnetic environments, resulting in distinct signals.[6][7] Steric compression can also cause a shielding (upfield shift) effect.

To aid in the assignment of carbon signals, various NMR experiments are employed, most notably Distortionless Enhancement by Polarization Transfer (DEPT). DEPT experiments differentiate carbon signals based on the number of attached protons:

-

DEPT-90: Only CH (methine) carbons appear as positive signals.

-

DEPT-135: CH₃ (methyl) and CH (methine) carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[5][6][8][9]

Predicted ¹³C NMR Spectrum of this compound

Due to the absence of readily available experimental ¹³C NMR data for this compound in the public domain, a predicted spectrum was generated using an online NMR prediction tool.[10][11] This provides a robust foundation for analysis and interpretation.

The structure of this compound with the IUPAC numbering of the carbon atoms is shown below:

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted Chemical Shift Assignments

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) | Rationale for Assignment |

| C1 | ~73.5 | CH | Attached to the electronegative hydroxyl group, resulting in a significant downfield shift. |

| C6 | ~46.0 | CH₂ | The aminomethyl carbon, shifted downfield due to the attached nitrogen atom. |

| C3 | ~42.0 | CH | Methine carbon bearing the aminomethyl group. |

| C2, C5 | ~38.0 | CH₂ | Methylene carbons adjacent to the carbon bearing the hydroxyl group. |

| C4 | ~30.0 | CH₂ | Methylene carbon furthest from the electron-withdrawing groups. |

Detailed Spectral Analysis

-

C1 (CH-OH) at ~73.5 ppm: This is the most downfield signal in the aliphatic region, a characteristic feature of a carbon atom directly bonded to a hydroxyl group.[12] The electronegativity of the oxygen atom strongly deshields this carbon. In a DEPT-135 spectrum, this signal would appear as a positive peak.

-

C6 (CH₂-NH₂) at ~46.0 ppm: The carbon of the aminomethyl group is expected to be the next most downfield signal. The nitrogen atom is less electronegative than oxygen, hence the upfield shift relative to C1. This signal would appear as a negative peak in a DEPT-135 spectrum.

-

C3 (CH) at ~42.0 ppm: This methine carbon is part of the cyclopentane ring and is attached to the aminomethyl group. Its chemical shift is influenced by its position on the ring and the substituent it carries. It would appear as a positive peak in a DEPT-135 spectrum.

-

C2 and C5 (CH₂) at ~38.0 ppm: Due to the plane of symmetry in the cis-1,3-disubstituted cyclopentane ring (when considering the substituents are either both equatorial or both axial in a time-averaged conformation), carbons C2 and C5 are chemically equivalent and are expected to have the same chemical shift. These methylene carbons are adjacent to the hydroxyl-bearing carbon and would appear as negative peaks in a DEPT-135 spectrum.

-

C4 (CH₂) at ~30.0 ppm: This methylene carbon is the most shielded of the ring carbons as it is furthest from the electron-withdrawing hydroxyl and aminomethyl groups. It would also appear as a negative peak in a DEPT-135 spectrum.

The Influence of Stereochemistry and pH

Stereochemical Effects

The (1R,3S) stereochemistry dictates a cis relationship between the hydroxyl and aminomethyl groups. In cyclopentane rings, which are not planar and exist in dynamic envelope and twist conformations, the relative orientation of substituents significantly impacts the ¹³C chemical shifts.[6][7] Generally, sterically crowded carbons are more shielded (shifted to a lower ppm value). While the predicted spectrum provides a good starting point, comparison with the spectrum of the corresponding trans isomer, (1R,3R)-3-Aminomethyl-cyclopentanol, would likely reveal subtle but distinct differences in the chemical shifts of the ring carbons, providing a definitive confirmation of the stereochemistry.

pH Dependence

Both the amino and hydroxyl groups in this compound can exist in different protonation states depending on the pH of the solvent. The protonation of the amino group to form an ammonium ion (-NH₃⁺) will have a pronounced effect on the chemical shifts of the neighboring carbons. This is because the positively charged nitrogen is more electron-withdrawing than the neutral amine. Consequently, upon acidification, the signals for C6 and C3 are expected to shift downfield.[2][13] The effect on more distant carbons would be less pronounced. The chemical shift of the hydroxyl-bearing carbon, C1, may also be slightly affected by changes in pH. Therefore, when acquiring and interpreting the ¹³C NMR spectrum of this compound, it is crucial to control or at least be aware of the pH of the sample solution.

Experimental Protocol for ¹³C NMR Acquisition

A meticulously executed experimental protocol is essential for obtaining a high-quality ¹³C NMR spectrum.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are common choices. For studying pH effects, deuterated water (D₂O) with appropriate buffering is ideal.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[14] Higher concentrations can improve the signal-to-noise ratio, which is particularly important given the low natural abundance of ¹³C.

-

Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution into a clean, dry NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.[14]

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Standard ¹³C Experiment:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with a single peak for each unique carbon atom.

-

Typical acquisition parameters include a spectral width of ~250 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from several hundred to several thousand scans depending on the sample concentration), and a relaxation delay of 1-2 seconds.

-

-

DEPT Experiments:

-

Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. These experiments are crucial for unambiguous peak assignment.

-

-

2D NMR (Optional but Recommended):

Data Analysis and Interpretation Workflow

The following diagram illustrates a logical workflow for the analysis and interpretation of the ¹³C NMR data for this compound.

Caption: Workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for confirming its structure and stereochemistry. A thorough understanding of the principles of ¹³C NMR, coupled with the use of advanced techniques like DEPT and 2D NMR, allows for the unambiguous assignment of all carbon signals. The predicted spectrum and analysis presented in this guide serve as a valuable reference for researchers. It is imperative to consider the influence of experimental conditions, particularly pH, on the resulting spectrum to ensure accurate and reproducible results. This detailed approach to ¹³C NMR analysis is a cornerstone of quality control and structural elucidation in the development of new pharmaceutical agents.

References

-

Ritchie, R. G. S., Cyr, N., Korsch, B., Koch, H. J., & Perlin, A. S. (1975). Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences. Canadian Journal of Chemistry, 53(10), 1424-1433. [Link]

-

Perlin, A. S. (1975). Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences. Canadian Science Publishing. [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0003352). Human Metabolome Database. [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

-

Fiveable. (n.d.). DEPT ¹³C NMR Spectroscopy. Fiveable. [Link]

-

Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

SpectraBase. (n.d.). Cyclopentanol - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. [Link]

-

NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. NMRDB.org. [Link]

-

Bundgaard, E., & Vosegaard, T. (2010). pH-dependent random coil (1)H, (13)C, and (15)N chemical shifts of the ionizable amino acids: a guide for protein pK a measurements. Journal of biomolecular NMR, 48(1), 23–35. [Link]

-

CASPRE. (n.d.). ¹³C NMR Predictor. CASPRE. [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT ¹³C NMR Spectroscopy. OpenStax. [Link]

-

ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. [Link]

-

University of California, San Diego. (n.d.). NMR Sample Preparation. UCSD Chemistry and Biochemistry. [Link]

-

ResearchGate. (n.d.). Basic Principle of ¹³C-NMR. ResearchGate. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. BMRB. [Link]

-

ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC?? ResearchGate. [Link]

-

Reynolds, W. F., & Enriquez, R. G. (1981). pH-dependence of ¹³C chemical shifts and ¹³C,H coupling constants in imidazole and L-histidine. Canadian Journal of Chemistry, 59(10), 1446-1453. [Link]

-

PubChem. (n.d.). cis-Cyclopentane-1,3-diol. PubChem. [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Compound Interest. [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Oregon State University. [Link]

-

Wishart, D. S., et al. (1995). The ¹³C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Journal of biomolecular NMR, 5(1), 67–81. [Link]

-

Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pH-dependent random coil (1)H, (13)C, and (15)N chemical shifts of the ionizable amino acids: a guide for protein pK a measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. (1S,3R)-3-(aminomethyl)cyclopentan-1-ol | C6H13NO | CID 42614403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Cyclopentanol(96-41-3) 13C NMR spectrum [chemicalbook.com]

- 9. homework.study.com [homework.study.com]

- 10. Visualizer loader [nmrdb.org]

- 11. CASPRE [caspre.ca]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. bmrb.io [bmrb.io]

- 14. researchgate.net [researchgate.net]

- 15. sci-hub.sg [sci-hub.sg]

- 16. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: The Strategic Importance of Stereoisomerism in Drug Design

An In-depth Technical Guide to the Physical and Chemical Properties of Aminocyclopentanol Isomers

In the landscape of modern medicinal chemistry, the aminocyclopentanol scaffold represents a class of fundamentally important molecules. These chiral bifunctional compounds are critical building blocks in asymmetric synthesis, prized for their rigid cyclopentane core and the defined stereochemistry of their amino and hydroxyl groups.[1] Their primary value is realized in the development of complex pharmaceutical agents, most notably as constrained building blocks for potent small-molecule inhibitors and as precursors to carbocyclic nucleosides, which are analogues of natural nucleosides with significant potential as antiviral and anticancer agents.[2][3]

The stereochemical architecture of these molecules is a critical determinant of their biological activity.[4] Aminocyclopentanol, with at least two chiral centers, can exist as multiple stereoisomers (enantiomers and diastereomers). These isomers, while having the same molecular formula and connectivity, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[4][5] For instance, the specific (1S,3S) configuration of 3-aminocyclopentanol is crucial for its interaction with certain biological targets, while its (1R,3S) stereoisomer is a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical and chemical properties of aminocyclopentanol isomers, focusing on the technical details essential for their synthesis, characterization, and effective utilization in research and development.

Part 1: Comparative Physical Properties

The physical properties of stereoisomers, such as melting and boiling points, are often distinct. These differences arise from variations in molecular symmetry and intermolecular forces (dipole moments and hydrogen bonding capabilities), which in turn affect how the molecules pack in a crystal lattice or interact in a liquid state.[6][7] For aminocyclopentanol isomers, the cis and trans configurations lead to different three-dimensional shapes, influencing their physical characteristics.[7] For example, trans isomers may pack more efficiently into a crystal lattice, often resulting in higher melting points compared to their cis counterparts, though this is not a universal rule. The data presented below are compiled from various public databases and supplier specifications. Note that many properties are computationally predicted and should be confirmed experimentally.

| Isomer Name | Configuration | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| (1S,2S)-2-Aminocyclopentanol | trans | 59260-76-3 | C₅H₁₁NO | 101.15 | - |

| (1R,2R)-trans-2-Aminocyclopentanol hydrochloride | trans | 68327-11-7 | C₅H₁₁NO·HCl | 137.61 | Solid |

| (1S,2R)-2-Aminocyclopentanol | cis | 135969-63-0 | C₅H₁₁NO | 101.15 | - |

| (1R,2S)-2-aminocyclopentanol | cis | 260065-85-8 | C₅H₁₁NO | 101.15 | - |

| (1R,3R)-3-Aminocyclopentanol | trans | 167298-58-0 | C₅H₁₁NO | 101.15 | - |

| (1S,3S)-3-Aminocyclopentanol hydrochloride | cis | 1523530-42-8 | C₅H₁₁NO·HCl | 137.61 | - |

| (1R,3S)-3-Aminocyclopentanol | cis | 1110772-05-8 | C₅H₁₁NO | 101.15 | - |

| cis-3-Aminocyclopentanol hydrochloride | cis | 1284248-73-2 | C₅H₁₂ClNO | 137.61 | - |

| Cyclopentanol (Parent Compound) | - | 96-41-3 | C₅H₁₀O | 86.13 | Colorless Liquid |

Data compiled from PubChem, Sigma-Aldrich, and other chemical suppliers.[2][8][9][10][11][12][13][14][15]

Part 2: Spectroscopic Characterization and Isomer Differentiation

The unambiguous identification of each specific stereoisomer is paramount. While several analytical techniques are employed, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive and powerful method for stereochemical assignment of aminocyclopentanol isomers.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key to differentiating aminocyclopentanol isomers with NMR lies in analyzing the chemical shifts (δ) and, more importantly, the proton-proton coupling constants (J). The rigid cyclopentane ring forces substituents into distinct spatial orientations, creating unique electronic environments that are readily detected.[16]

-

¹H NMR Insights: The protons attached to the carbons bearing the amino and hydroxyl groups (C1 and C2/C3) are the most diagnostic. The magnitude of the vicinal coupling constant (³JH,H) between these protons and their neighbors is highly dependent on the dihedral angle between them.

-

For trans-isomers: In their most stable conformation, the protons on the substituted carbons often have a diaxial or diequatorial relationship. A large axial-axial coupling (typically ³J ≈ 10-13 Hz) is a definitive indicator of a trans relationship between the two adjacent substituents.[16]

-

For cis-isomers: The relationship between protons on adjacent substituted carbons is typically axial-equatorial or equatorial-axial, resulting in significantly smaller coupling constants (³J ≈ 2-5 Hz).

-

-

¹³C NMR Insights: While ¹³C NMR spectra will confirm the number of unique carbons, the chemical shift differences between diastereomers can be subtle.[16][17] However, these subtle shifts are reproducible and can serve as a secondary confirmation of the stereochemical assignment.

-

2D NMR Techniques (COSY & NOESY):

-

COSY (Correlation Spectroscopy) helps establish proton-proton coupling networks, confirming which protons are adjacent to one another.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) is exceptionally powerful for confirming spatial relationships. It detects protons that are close in space, regardless of whether they are bonded. For a cis-isomer, a cross-peak will be observed between the protons on the carbons bearing the functional groups, as they are on the same face of the ring. This correlation is typically absent in the trans-isomer.[16][18]

-

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

-

IR Spectroscopy: While not as definitive as NMR for stereoisomer differentiation, IR spectroscopy confirms the presence of key functional groups. All isomers will show characteristic broad O-H stretching bands (around 3300-3400 cm⁻¹) and N-H stretching bands (around 3200-3300 cm⁻¹). Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different vibrational modes of the isomers, but these are often difficult to interpret without reference spectra.[16]

-

Mass Spectrometry: Standard electron-impact mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation patterns.[19] However, since stereoisomers have the same mass and connectivity, they typically yield identical or nearly identical mass spectra, making this technique unsuitable for distinguishing between them.[20]

Part 3: Experimental Protocols

The following protocols are provided as a guide for the characterization and separation of aminocyclopentanol isomers.

Protocol 1: General Method for NMR Analysis

This protocol outlines a self-validating system for determining the stereochemistry of a 1,2-aminocyclopentanol sample.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the aminocyclopentanol sample.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O, depending on solubility) in a clean, dry NMR tube. The choice of solvent is critical; protic solvents like MeOD or D₂O will exchange with the O-H and N-H protons, causing their signals to disappear. Chloroform-d (CDCl₃) is often preferred to observe all proton signals.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Ensure adequate resolution to resolve multiplets clearly.

-

Acquire a standard ¹³C NMR spectrum, along with a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

-

Acquire a 2D ¹H-¹H COSY spectrum to establish the spin-spin coupling network and confirm proton connectivities.

-

Crucial Step: Acquire a 2D ¹H-¹H NOESY spectrum. This is the key experiment for unambiguous stereochemical assignment. Use a mixing time appropriate for a small molecule (e.g., 500-800 ms).

-

-

Data Analysis and Interpretation (The Self-Validating System):

-

Step A (Hypothesis from ¹H NMR): Identify the signals for the protons on the carbons attached to the -OH and -NH₂ groups. Measure the coupling constants between them and their neighbors. Formulate a hypothesis: large ³J values suggest a trans isomer, while small ³J values suggest a cis isomer.

-

Step B (Validation with NOESY): Analyze the NOESY spectrum. If the hypothesis is cis, look for a definitive cross-peak between the two key protons (H-C-O and H-C-N). The presence of this NOE signal validates the cis assignment. If the hypothesis is trans, the absence of this NOE signal validates the trans assignment.

-

Step C (Cross-Validation): The results from the 1D ¹H coupling constants and the 2D NOESY experiment must be in agreement. If they are contradictory, re-evaluate the spectral assignments or consider the possibility of an unexpected conformation. This two-pronged approach provides a high degree of confidence in the final assignment.

-

Protocol 2: Isomer Separation by Column Chromatography

Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.

-

Stationary Phase Selection:

-

Use silica gel as the standard stationary phase. The polar hydroxyl and amino groups will interact with the silica.

-

-

Mobile Phase (Eluent) Selection:

-

The choice of eluent is critical and must be determined empirically using Thin Layer Chromatography (TLC).

-

Start with a non-polar solvent like hexane or dichloromethane (DCM) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (EtOAc), methanol (MeOH), or isopropanol.

-

Often, a small amount of a basic modifier, such as triethylamine (~0.5-1%), is added to the eluent system. Causality: The basic amine in the sample can interact strongly and irreversibly with the acidic silica gel, leading to peak tailing and poor separation. The triethylamine competes for these acidic sites, resulting in sharper peaks and better resolution.

-

-

Column Packing and Sample Loading:

-

Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column to avoid air bubbles.

-

Dissolve the crude mixture of isomers in a minimum amount of the eluent or a slightly stronger solvent.

-

Carefully load the sample onto the top of the packed silica bed.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing the pure, separated isomers based on the TLC analysis.

-

-

Solvent Removal:

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified diastereomers. Confirm purity and identity using the NMR protocol described above.

-

References

- A Technical Review of Aminocyclopentylmethanol Stereoisomers: Synthesis, Separation, and Biological Significance. Benchchem.

- (1S,2S)-2-Aminocyclopentanol | C5H11NO | CID 11571787. PubChem.

- (1S,2R)-2-Aminocyclopentanol | C5H11NO | CID 12886904. PubChem.

- Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. PMC - NIH.

- Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journals.

- (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8. Benchchem.

- (1R,2S)-2-aminocyclopentanol | C5H11NO | CID 12886905. PubChem.

- (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986. PubChem.

- Medicinal Chemistry of Aminocyclitols. PubMed.

- (1R,2R)-trans-2-Aminocyclopentanol hydrochloride | CAS 68327-11-7. SCBT.

- 7.8: Comparing Properties of Isomers. Chemistry LibreTexts.

- (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749. PubChem.

- Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Aminocyclohexanol Isomers. Benchchem.

- (1R,2R)-trans-2-Aminocyclopentanol 97 68327-11-7. Sigma-Aldrich.

- Cis-Trans Isomers and its Differences in Properties. Longdom Publishing.

- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI.

- Public

- An In-depth Technical Guide to (1S,3S)-3-Aminocyclopentanol Hydrochloride. Benchchem.

- NoName_4581 | C5H11NO | CID 143443. PubChem - NIH.

- cis-3-aminocyclopentanol hydrochloride, min 97%, 1 gram. Anichem.

- Stereoisomers of ketoconazole: prepar

- Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. PMC - PubMed Central.

- Cyclopentanol | C5H10O | CID 7298. PubChem - NIH.

- Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]